6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
The compound 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS: 1049446-39-0) features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a furan-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₈H₁₃FN₄OS (MW: 352.39 g/mol). This structure combines a heteroaromatic imidazothiazole scaffold with polar substituents, making it a candidate for pharmacological studies, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPENPVAACXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-aminothiazole with α-bromo-4-fluoroacetophenone in ethanol under reflux conditions This reaction forms the imidazo[2,1-b]thiazole core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the furan ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its antiproliferative activity.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antiproliferative activity could be due to the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Position 6 Substituents
- 6-(4-Methylsulfonylphenyl) Derivatives :
- Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (index = 313.7).
- The 4-methylsulfonylphenyl group enhances COX-2 binding via hydrophobic and electrostatic interactions.
Position 3 Carboxamide Modifications
- N-(Pyridin-3-ylmethyl) Analogs :
- Molecular weight: 352.39 g/mol (identical to the furan analog).
- The pyridine substituent may enhance solubility and π-π stacking in biological targets compared to furan.
N-Arylacetamide Derivatives ():
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
- Displays potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM).
- The extended piperazinylpyridinyl chain enhances VEGFR2 inhibition.
Physicochemical Properties
- Key Observations :
- The target compound’s 4-fluorophenyl group confers moderate lipophilicity, balancing solubility and membrane permeability.
- Furan-based derivatives generally exhibit lower melting points than pyridine or piperazine analogs due to reduced crystallinity .
Biological Activity
6-(4-Fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C18H13FN4OS
- Molecular Weight : 352.4 g/mol
The structural features include an imidazo[2,1-b]thiazole core, a furan moiety, and a fluorophenyl substituent that may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.79 | FAK Inhibition |
| HEPG2 (Liver) | 10.28 | Apoptosis Induction |
| MCF-7 (Breast) | 120-160 | Cell Cycle Arrest |
| SK-MEL-2 (Skin) | 4.27 | Inhibition of Proliferation |
These results indicate that the compound exhibits significant antiproliferative activity across different cancer cell lines, suggesting a broad spectrum of efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- FAK Inhibition : The compound has shown to inhibit focal adhesion kinase (FAK), a critical regulator in cancer cell migration and invasion.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the 4-fluorophenyl group enhances its lipophilicity and may improve binding affinity to target proteins. The furan moiety is also crucial for maintaining the compound's bioactivity due to its electron-donating properties.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar imidazo[2,1-b]thiazole derivatives was conducted:
| Compound | IC50 (µM) | Notable Features |
|---|---|---|
| 3-Methyl-6-(3,5-difluorophenyl) | 50 | Less potent due to steric hindrance |
| 6-(3-fluorophenyl)imidazo[2,1-b] | 30 | Moderate activity; lacks furan substitution |
| 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) | 15 | Enhanced potency due to pyridine ring |
This table illustrates how modifications in substituents can significantly affect the biological activity of imidazo[2,1-b]thiazole derivatives.
Case Studies
A notable study by Alam et al. (2011) demonstrated the synthesis and evaluation of various thiadiazole derivatives against multiple cancer cell lines. Their findings indicated that compounds with similar scaffolds to our target exhibited substantial cytotoxicity, reinforcing the potential therapeutic applications of this chemical class .
Q & A
Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide, considering its structural complexity?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Synthesis : Start with the imidazo[2,1-b]thiazole scaffold. A general method involves cyclization of 2-amino-thiazole derivatives with α-haloketones (e.g., bromoacetophenone derivatives) under reflux in ethanol .
Functionalization : Introduce the 4-fluorophenyl group at position 6 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
Carboxamide Formation : React the 3-carboxylic acid derivative (or its activated ester) with furan-2-ylmethylamine using coupling agents like EDC/HOBt in DMF at 0–25°C. Purify via recrystallization (ethanol/water) or column chromatography .
Key Considerations : Optimize reaction time (3–8 hours) and monitor intermediates using TLC. Yield improvements (>60%) require strict anhydrous conditions and stoichiometric control of reagents.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C-F (1220–1280 cm⁻¹) stretches. Compare with reference spectra for imidazo[2,1-b]thiazole derivatives .
- NMR :
- ¹H NMR (DMSO-d₆):
- Fluorophenyl protons: δ 7.2–7.8 ppm (doublets, J = 8–9 Hz).
- Furan methylene (N-CH₂): δ 4.5–4.7 ppm (triplet, integration for 2H).
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ matching the molecular formula (C₁₉H₁₅FN₃O₂S, calculated m/z 376.08). Purity >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. What solvent systems are recommended for solubility testing, and how does this impact bioactivity assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock), ethanol, and PBS (pH 7.4). Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to assess solubility limits.
- Bioactivity Implications : For in vitro assays (e.g., enzyme inhibition), dilute DMSO stocks to ≤0.1% v/v to avoid solvent interference. If precipitation occurs, consider PEG-400 or cyclodextrin-based formulations .
Advanced Research Questions
Q. How to design experiments to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?
Methodological Answer:
- Assay Protocol :
- Use Ellman’s method with human recombinant AChE.
- Prepare test compound in PBS (1–100 μM range) with 0.1% BSA.
- Pre-incubate enzyme (0.1 U/mL) with compound (15 min, 25°C).
- Add DTNB (0.3 mM) and acetylthiocholine (1 mM), measure absorbance at 412 nm.
- Controls : Include donepezil (positive control) and solvent-only baseline. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Molecular Docking : Perform with AutoDock Vina using AChE crystal structure (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding to Glu199 .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Experimental Design :
- Cell Line Selection : Test across diverse lines (e.g., MDA-MB-231, HepG2, MCF-7) with varying receptor profiles.
- Assay Consistency : Use MTT/WST-1 protocols with matched incubation times (48–72 hours) and serum conditions (10% FBS).
- Data Normalization : Express results as % viability relative to untreated controls; validate with ATP-based assays (e.g., CellTiter-Glo).
- Mechanistic Follow-Up :
- Perform flow cytometry (Annexin V/PI) to distinguish apoptosis vs. necrosis.
- Check target engagement via Western blot (e.g., caspase-3 cleavage) .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) in imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- SAR Workflow :
- Descriptor Calculation : Use PaDEL-Descriptor for topological (e.g., Zagreb index) and physicochemical (logP, TPSA) parameters.
- QSAR Modeling : Apply partial least squares (PLS) regression on bioactivity data (IC₅₀ values). Validate with leave-one-out cross-validation (R² > 0.6).
- 3D Pharmacophore Mapping : Identify critical features (e.g., hydrophobic fluorophenyl, hydrogen-bond acceptor at carboxamide) using Schrödinger Phase .
- Case Study : Derivatives with electron-withdrawing groups (e.g., 4-F) show enhanced AChE inhibition (ΔIC₅₀ = 2.5 μM vs. 4-Cl) due to improved target complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
